N-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide
Description
“N-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide” is an organic compound that belongs to the class of acetamides It features a bromophenyl group and a methylphenylmethylsulfanyl group attached to an acetamide backbone
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c1-12-4-2-3-5-13(12)10-20-11-16(19)18-15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYXZQWTKNVETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide” typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 2-methylbenzyl chloride.
Formation of Intermediate: 4-bromoaniline reacts with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide to form an intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar starting materials and conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide” can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted acetamide.
Substitution: Azido or thiocyanato derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the bromophenyl group can engage in halogen bonding with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide
- N-(4-fluorophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide
- N-(4-iodophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide
Uniqueness
“N-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide” is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s physical and chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
